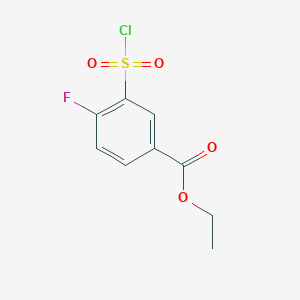
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Overview
Description
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a chemical compound with the empirical formula C11H8ClFN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)C1=NC2=CC(F)=CC=C2C(Cl)=N1 . This indicates that the molecule contains a quinazoline core with chlorine and fluorine substituents, and an ethyl ester group. Physical And Chemical Properties Analysis
The molecular weight of this compound is 254.64 g/mol . It appears as a solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate has been found to be a useful reagent in various scientific research fields. It has been used as an inhibitor of histone deacetylase, which is responsible for the regulation of gene expression. It has also been used as a catalyst for the synthesis of various organic compounds, such as peptides, nucleotides, and carbohydrates. Additionally, this compound has been used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of This compound The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by This compound As the targets and mode of action are identified, the downstream effects on biochemical pathways will become clearer .
Advantages and Limitations for Lab Experiments
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate has several advantages for use in laboratory experiments. It is a simple and cost-effective reagent that can be easily scaled up for large-scale production. Additionally, it has been found to be an effective inhibitor of histone deacetylase and a catalyst for the synthesis of various organic compounds. However, this compound also has some limitations. It is a relatively unstable compound, and its reactivity can vary depending on the reaction conditions. Additionally, this compound is a hazardous compound, and should be handled with care in the laboratory.
Future Directions
The potential applications of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate in various scientific research fields are still being explored. It has been found to be an effective inhibitor of histone deacetylase, and further research could be conducted to explore its potential use in the regulation of gene expression. Additionally, this compound could be explored as a catalyst for the synthesis of various pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential of this compound as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMUJVHGFYKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671244 | |
| Record name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189106-02-2 | |
| Record name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)



![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)



![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
